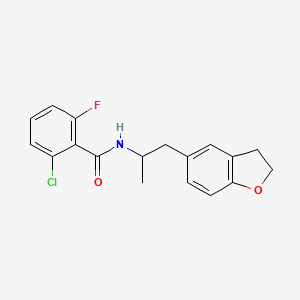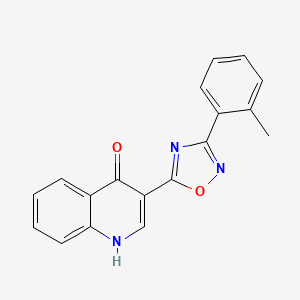
3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include other identifiers like CAS number, InChI, and SMILES string.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and stability. It may also include studying the compound’s spectral properties.科学的研究の応用
Anticancer Potential
Research indicates that quinoline-oxadiazole hybrids, including compounds structurally related to 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, have shown promise in anticancer applications. These compounds have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, demonstrating significant activity. For instance, a study described the synthesis and in vitro cytotoxic potential of indole-quinoline-oxadiazole hybrids, revealing that some compounds exhibited low IC50 values and high selectivity indices towards breast adenocarcinoma cells, suggesting potential as anticancer agents (Kamath, Sunil, & Ajees, 2016). These findings underscore the importance of the quinoline-oxadiazole scaffold in designing new anticancer drugs.
Antibacterial Activity
Another area of application for 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one related compounds is in the development of antibacterial agents. A study synthesized a series of 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline derivatives and screened them for antibacterial activities against various bacterial strains. Several compounds showed potential antibacterial activity, indicating the relevance of this chemical framework in creating new antibiotics (Joshi, Mandhane, Khan, & Gill, 2011).
Antioxidant and Antitumor Activities
The oxadiazole-quinoline derivatives have also been explored for their antioxidant and antitumor activities. A study synthesizing (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones, reported moderate to high activities in antioxidant properties and cytotoxicity tests, showcasing the compounds' potential in treating diseases associated with oxidative stress and cancer (Fadda, Abdel-Rahman, El‐Sayed, Zidan, & Badria, 2011).
Coordination Polymers and Magnetic Properties
Furthermore, compounds with the quinoline-oxadiazole structure have been used in the synthesis of coordination polymers. These materials, due to their structural features, have shown interesting magnetic properties, which could be leveraged in various technological applications, such as in the development of new materials for data storage or sensors (Wu, Pan, Zhang, Jin, & Ma, 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound.
将来の方向性
This involves predicting or suggesting further studies that can be done with the compound. It could include suggesting modifications to the compound to improve its properties or suggesting new reactions that it could undergo.
Please note that the availability of this information depends on the extent of research done on the compound. For a comprehensive analysis, you may need to refer to multiple sources including research articles, books, and databases. If you have access to a library or a database like PubMed, Scopus, or Web of Science, you could use them to find more information on your compound. You could also consider reaching out to researchers in the field for more information. Please remember to evaluate the credibility of your sources and to cite them appropriately in your work.
特性
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-6-2-3-7-12(11)17-20-18(23-21-17)14-10-19-15-9-5-4-8-13(15)16(14)22/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLDBZJOTKKGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2640188.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2640189.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640191.png)
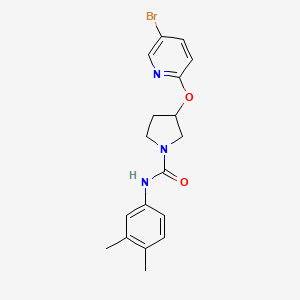
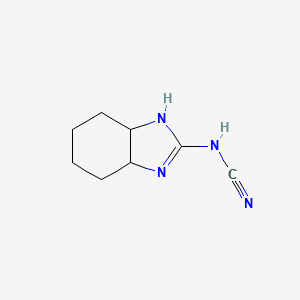
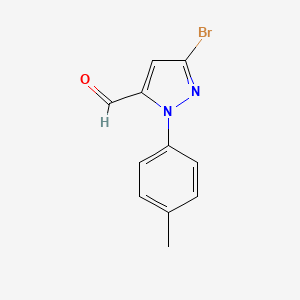

![Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2640201.png)
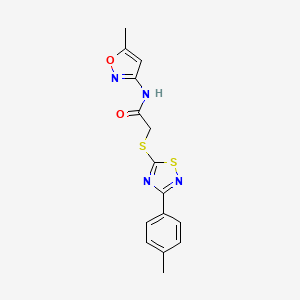
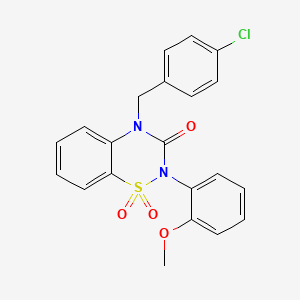
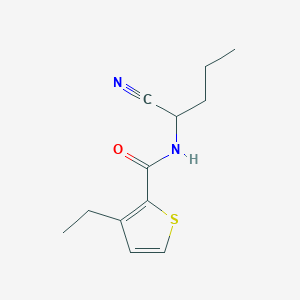
![1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2640208.png)
![3-(2-chlorophenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2640209.png)
